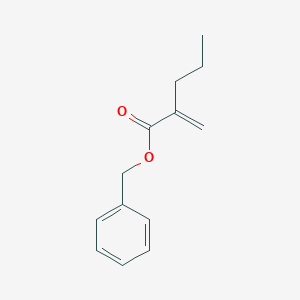

Benzyl 2-propylacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-methylidenepentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-7-11(2)13(14)15-10-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMMMVHSJPQPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584379 | |

| Record name | Benzyl 2-methylidenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118785-93-6 | |

| Record name | Benzyl 2-methylidenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-propylacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Benzyl 2-Propylacrylate

Physicochemical Profile, Synthetic Utility, and Polymerization Kinetics

Executive Summary

Benzyl 2-propylacrylate (BPA) is a specialized functional monomer belonging to the

This molecular architecture serves two critical functions in advanced material design:

-

Refractive Index Modulation: The aromatic ring provides high optical density (

), essential for optical resins and coatings. -

Glass Transition (

) Tuning: The

This guide details the physicochemical properties, validated synthesis protocols, and polymerization mechanisms of BPA, with a focus on its application in controlled radical polymerization (RAFT/ATRP) and stimuli-responsive drug delivery systems.

Molecular Architecture & Physicochemical Profile

The defining feature of Benzyl 2-propylacrylate is the substitution at the

Table 1: Physicochemical Properties of Benzyl 2-Propylacrylate

| Property | Value / Description | Source/Note |

| CAS Number | 118785-93-6 | Verified Registry |

| IUPAC Name | Benzyl 2-propylprop-2-enoate | |

| Molecular Formula | ||

| Molecular Weight | 204.27 g/mol | |

| Physical State | Colorless to pale yellow liquid | Standard State |

| Boiling Point | ~255°C (Predicted) / 105-110°C @ 5 mmHg | Est.[1][2] based on Benzyl Methacrylate |

| Density | Predicted | |

| Refractive Index | Aromatic contribution | |

| Solubility | Soluble in THF, DCM, Toluene; Insoluble in Water | Hydrophobic Ester |

| Flash Point | >110°C | Closed Cup (Est.) |

Scientific Insight: The

-propyl group creates significant steric hindrance during propagation. Consequently, the propagation rate constant () is generally lower than that of acrylates, necessitating the use of controlled radical polymerization (CRP) techniques to achieve high molecular weights and low dispersity (Đ).

Synthetic Pathways[3]

High-purity Benzyl 2-propylacrylate is rarely available off-the-shelf in bulk quantities; therefore, in-house synthesis is a standard requirement for research. The most robust route involves the esterification of 2-propylacrylic acid.

3.1. Precursor Synthesis: 2-Propylacrylic Acid (2-PAA)

Before synthesizing the ester, one must obtain 2-PAA. This is typically achieved via the Mannich reaction of diethyl propylmalonate with formaldehyde, followed by decarboxylation.

3.2. Protocol: Acid Chloride Esterification

This method is preferred over direct Fischer esterification due to the steric bulk of the

Reagents:

-

2-Propylacrylic acid (1.0 eq)

-

Oxalyl chloride (1.2 eq)

-

Benzyl alcohol (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Catalytic DMF

Step-by-Step Methodology:

-

Acyl Chloride Formation:

-

Dissolve 2-propylacrylic acid in anhydrous DCM under

atmosphere. -

Add catalytic DMF (2-3 drops).

-

Add oxalyl chloride dropwise at 0°C. Caution: Gas evolution (CO, CO2, HCl).

-

Stir at room temperature (RT) for 2 hours until gas evolution ceases.

-

Remove solvent and excess oxalyl chloride under reduced pressure to yield crude 2-propylacryloyl chloride.

-

-

Esterification:

-

Redissolve the acid chloride in fresh anhydrous DCM.

-

Add Benzyl alcohol and cool to 0°C.

-

Add TEA dropwise (exothermic reaction).

-

Allow to warm to RT and stir for 12 hours.

-

-

Workup & Purification:

-

Wash organic phase with 1M HCl (remove amines), saturated

(remove acid), and brine. -

Dry over

and concentrate. -

Purification: Silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1). Note: Add 100 ppm MEHQ inhibitor if storing.

-

3.3. Synthesis Workflow Diagram

Figure 1: Synthetic route converting 2-propylacrylic acid to its benzyl ester via an acid chloride intermediate.[2]

Reactivity & Polymerization Kinetics[4]

Benzyl 2-propylacrylate is a prime candidate for Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. The

4.1. Polymerization Mechanism (RAFT)

Because BPA forms a tertiary propagating radical (similar to methacrylates), it requires a RAFT agent with a high transfer coefficient (

Key Kinetic Considerations:

-

Steric Hindrance: The propyl chain reduces the rate of propagation (

) compared to benzyl acrylate. Higher temperatures (70-90°C) are often required to drive conversion. -

Depropagation: Like

-methyl styrenes and methacrylates, BPA has a lower ceiling temperature (

4.2. RAFT Polymerization Pathway[3]

Figure 2: RAFT polymerization cycle for Benzyl 2-propylacrylate, highlighting the equilibrium essential for narrow molecular weight distribution.

Applications in Material Science & Therapeutics

5.1. Refractive Index Engineering

Poly(benzyl 2-propylacrylate) exhibits a high refractive index (

-

Optical Adhesives: For bonding high-index glass without scattering losses.

-

Intraocular Lenses (IOLs): As a co-monomer to adjust the folding temperature (

) and optical power of the lens material.

5.2. Drug Delivery Systems

The hydrolytic stability of the benzyl ester allows the polymer to act as a hydrophobic block in amphiphilic block copolymers (e.g., PEG-b-PBPA).

-

Micellar Cores: The hydrophobic benzyl core can encapsulate lipophilic drugs.

-

pH-Responsive Precursors: Upon catalytic hydrogenolysis or hydrolysis, the benzyl group is removed, yielding Poly(2-propylacrylic acid) (PPAA) . PPAA is a potent endosomolytic agent that disrupts membranes at endosomal pH (~6.0) due to the conformational collapse induced by the

-propyl group.

5.3. Crystallizable Resins

Recent advances in 3D printing resins utilize BPA to control crystallinity. The regular structure of the side chains can induce semi-crystalline domains, improving the mechanical modulus of printed parts compared to amorphous acrylate resins.

Safety & Handling

Hazard Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

Sensitization: May cause an allergic skin reaction.

Handling Protocols:

-

Inhibitor: Commercial samples are stabilized with MEHQ (Hydroquinone monomethyl ether). Removal via basic alumina column is required before polymerization.

-

Storage: Store at 2-8°C in the dark. Avoid contact with strong oxidizers and radical initiators until use.

References

-

Polymer Source. (2025). Benzyl 2-propylacrylate Product Specification & Properties. Retrieved from [Link]

- Ferrito, M., & Tirrell, D. A. (1988). Poly(2-propylacrylic acid): Synthesis and behavior. Macromolecular Syntheses. (Foundational synthesis of the acid precursor).

- Stayton, P. S., et al. (2000). Molecular engineering of phase-sensitive polymers for cytoplasmic delivery. Journal of Controlled Release.

Sources

- 1. n-Propyl acrylate | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2016003978A1 - Synthesis of an acrylic polymer in flow reactor - Google Patents [patents.google.com]

- 3. Formulation and characterization of poly(propylacrylic acid)/poly(lactic-co-glycolic acid) blend microparticles for pH-dependent membrane disruption and cytosolic delivery - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl 2-Propylacrylate (BPA): A Sterically Hindered Monomer for Next-Gen pH-Responsive Carriers

The following technical guide details the chemical architecture, synthesis, and application of Benzyl 2-propylacrylate (BPA), a specialized functional monomer used in the development of pH-responsive drug delivery systems.

CAS Number: 118785-93-6 Molecular Formula: C₁₃H₁₆O₂ Molecular Weight: 204.27 g/mol [1]

Executive Summary

Benzyl 2-propylacrylate (BPA) is a functional acrylate ester characterized by a bulky propyl group at the

Unlike simple acrylates, the

Chemical Architecture & Mechanism

Structural Significance

The core utility of BPA lies in its dual-functionality:

- -Propyl Group: This alkyl tail increases the hydrophobicity and steric bulk of the polymer backbone. In the hydrolyzed form (PPAA), this group is responsible for the sharp conformational transition from a hydrophilic coil to a hydrophobic globule upon acidification, driving membrane disruption.[1]

-

Benzyl Ester: Acts as a hydrophobic protecting group. It allows the monomer to be polymerized in organic solvents (where the free acid PPAA might interfere with certain catalysts or chain transfer agents) and provides

-

Mechanism of Action: The "Proton Sponge" Alternative

BPA-derived polymers function via a membrane destabilization mechanism . Upon hydrolysis to PPAA (or when used as a hydrophobic modifier), the polymer backbone responds to the acidic environment of the early endosome.

-

Neutral pH (7.4): Polymer is ionized (if hydrolyzed) or stably hydrophobic (as ester), forming micelle cores.[1]

-

Acidic pH (< 6.5): Protonation of the carboxylate groups (post-hydrolysis) leads to a collapse of the polymer chain. The

-propyl groups are exposed, inserting into the endosomal lipid bilayer and causing pore formation, releasing the therapeutic payload into the cytosol.

Figure 1: Mechanism of endosomal escape facilitated by

Synthesis & Purification Protocols

Monomer Synthesis (Precursor Route)

While BPA is available commercially, high-purity synthesis is often required for rigorous kinetic studies.[1] The most robust route involves the esterification of 2-propylacrylic acid.

Reagents:

-

2-Propylacrylic acid (PPAA) [Synthesized from diethyl propylmalonate via Mannich reaction][1]

-

Benzyl alcohol (1.2 eq)[1]

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]

-

DMAP (4-Dimethylaminopyridine) (0.1 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

-

Dissolution: Dissolve 2-propylacrylic acid (10 mmol) and Benzyl alcohol (12 mmol) in anhydrous DCM (50 mL) under nitrogen at 0°C.

-

Coupling: Add DMAP (1 mmol). Dropwise add a solution of DCC (11 mmol) in DCM over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.[1]

-

Filtration: Filter off the DCU precipitate using a sintered glass funnel.

-

Workup: Wash the filtrate with 0.1 M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over MgSO₄.

-

Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Hexane/Ethyl Acetate 9:1) to yield BPA as a clear oil.

Monomer Purification (Critical Step)

Commercial or synthesized BPA contains inhibitors (e.g., MEHQ) that must be removed prior to Controlled Radical Polymerization (CRP).[1]

| Method | Procedure | Suitability |

| Basic Alumina Column | Pass neat monomer through a small column of basic alumina.[1] | Recommended. Removes phenolic inhibitors without introducing water. |

| CaH₂ Distillation | Distill under reduced pressure over Calcium Hydride. | High Purity. Best for anionic polymerization or ultra-low PDI requirements. |

| Washing | Wash with 5% NaOH, then water, then dry.[1] | Not Recommended. Risk of hydrolysis and emulsion formation. |

RAFT Polymerization Protocol

Objective: Synthesis of a well-defined homopolymer Poly(Benzyl 2-propylacrylate) (PBPA) or block copolymer. Control Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC).[1] Trithiocarbonates are preferred for acrylates to minimize retardation.

Formulation Table:

| Component | Role | Equiv. | Mass/Vol |

| BPA | Monomer | 200 | 2.04 g |

| CPDTC | Chain Transfer Agent (CTA) | 1 | 17.3 mg |

| AIBN | Initiator | 0.2 | 1.6 mg |

| 1,4-Dioxane | Solvent | N/A | 4.0 mL (50% w/v) |

Step-by-Step Workflow:

-

Preparation: In a Schlenk tube, dissolve the CTA and AIBN in the solvent. Add the purified BPA monomer.

-

Degassing (Essential): Perform 4 cycles of freeze-pump-thaw to remove oxygen. Oxygen is a radical scavenger that will terminate the RAFT equilibrium.

-

Freeze: Immersion in liquid N₂.

-

Pump: Apply vacuum (< 100 mTorr) for 10 min.

-

Thaw: Warm to ambient temp under static vacuum.

-

Backfill: Fill with high-purity Nitrogen or Argon.

-

-

Polymerization: Immerse the sealed tube in a pre-heated oil bath at 70°C . Stir magnetically.

-

Note on Kinetics: Due to steric hindrance at the

-position, BPA polymerizes slower than methyl acrylate.[1] Expect reaction times of 12–24 hours for >80% conversion.

-

-

Quenching: Plunge the tube into liquid nitrogen and expose to air to stop the reaction.

-

Purification: Precipitate the polymer dropwise into cold methanol or hexanes (depending on molecular weight). Centrifuge and dry under vacuum at 40°C.

Figure 2: Simplified RAFT cycle. The bulky BPA radical requires stable trithiocarbonate CTAs for efficient exchange.

Analytical Validation

To ensure scientific integrity, the synthesized polymer must be validated using the following parameters:

-

¹H NMR Spectroscopy (CDCl₃):

-

Monitor the disappearance of vinyl protons:

5.6 ppm and 6.2 ppm. -

Verify the broad polymer backbone signals:

0.8–2.0 ppm (propyl/backbone) and

-

-

Gel Permeation Chromatography (GPC):

-

Solvent: THF or DMF (with 10mM LiBr to prevent aggregation).

-

Target PDI: < 1.20 for well-controlled RAFT polymerizations.

-

Troubleshooting: High PDI (>1.5) indicates insufficient degassing or inappropriate CTA choice (switch to a dithiobenzoate if trithiocarbonate fails).

-

References

-

Ferrito, M., & Tirrell, D. A. (1988).[1] Poly(2-propylacrylic acid): Synthesis and behavior of a new pH-responsive polyelectrolyte.[2] Macromolecular Syntheses.[2] Link[1]

-

Stayton, P. S., et al. (2000).[1] Molecular engineering of phase-sensitive polymers for recovery of biomolecules. Journal of Controlled Release. Link[1]

-

Convertine, A. J., et al. (2009).[1] Development of a novel endosomolytic diblock copolymer for siRNA delivery. Journal of Controlled Release. Link[1]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link[1]

-

Polymer Source Inc. (2024). Benzyl 2-propylacrylate Product Specification & Safety Data Sheet.[3]Link[1]

Sources

- 1. WO2016003978A1 - Synthesis of an acrylic polymer in flow reactor - Google Patents [patents.google.com]

- 2. Formulation and characterization of poly(propylacrylic acid)/poly(lactic-co-glycolic acid) blend microparticles for pH-dependent membrane disruption and cytosolic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl 2-propylacrylate [polymersource.ca]

Benzyl α-propyl acrylate structural analysis

Technical Analysis: Benzyl -Propyl Acrylate (B PA)

Structural Validation, Impurity Profiling, and Polymerization Potential

Executive Summary

Benzyl

Part 1: Molecular Architecture & Specifications

The structural integrity of B

| Property | Specification | Technical Note |

| IUPAC Name | Benzyl 2-methylenepentanoate | Often referred to as Benzyl 2-propylacrylate |

| CAS Number | 118785-93-6 | Distinct from Benzyl Acrylate (2495-35-4) |

| Formula | Molecular Weight: 204.27 g/mol | |

| Boiling Point | ~110°C (at reduced pressure) | High boiling point requires vacuum distillation for purification |

| Refractive Index | High ( | Attributed to the aromatic benzyl moiety; useful for optical resins |

Part 2: Synthesis-Driven Impurity Logic

To analyze B

Impurity Profiling Matrix

-

Benzyl Alcohol (Reactant): Presence indicates incomplete conversion. Acts as a chain transfer agent in radical polymerization.

- -Propylacrylic Acid: Acidic residue. Can poison ATRP catalysts (copper complexes).

-

Dimer/Oligomers: Thermally generated during distillation if inhibitors (MEHQ) are depleted.

Figure 1: Synthesis workflow highlighting the origin of critical impurities that dictate the analytical strategy.

Part 3: Spectroscopic Characterization Protocols

The definitive identification of B

Protocol 1: High-Resolution -NMR

Objective: Confirm

-

Instrument: 400 MHz or higher (600 MHz preferred for splitting resolution).

-

Solvent:

(Chloroform-d) with TMS internal standard. -

Relaxation Delay (

): Set to

Spectral Assignment (Chemical Shift

-

Vinyl Protons (

): Unlike simple acrylates (ABC system),-

~6.15 ppm (

-

~5.55 ppm (

-

Diagnostic: The absence of a signal at ~6.4 ppm (typical of the

-proton in simple acrylates) confirms the propyl substitution.

-

~6.15 ppm (

-

Benzylic Methylene (

):-

~5.18 ppm (

-

~5.18 ppm (

-

Aromatic Ring:

-

7.30–7.40 ppm (

-

7.30–7.40 ppm (

-

-Propyl Chain:

-

~2.35 ppm (

-

~1.45 ppm (

-

~0.92 ppm (

-

~2.35 ppm (

Integration Check:

Normalize the Benzylic Methylene (5.18 ppm) to 2.00. The Vinyl protons must integrate to 1.00 each (

Protocol 2: FTIR Spectroscopy

Objective: Rapid purity screening.

-

Carbonyl Stretch (

): 1720 -

Alkenyl Stretch (

): 1635 -

Aromatic Overtones: 1800–2000

(Weak pattern characteristic of monosubstituted benzene).

Part 4: Chromatographic Purity Assessment (GC-MS)

For drug delivery applications, monomer purity must exceed 99.5%. GC-MS is the gold standard for detecting trace isomers.

Method Parameters

-

Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Methylpolysiloxane).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet Temp: 250°C (Split ratio 50:1).

-

Oven Program:

-

Hold 50°C for 2 min.

-

Ramp 10°C/min to 280°C.

-

Hold 5 min.

-

-

MS Source: EI (70 eV).

Interpretation

-

Retention Time: B

PA will elute significantly later than Benzyl Acrylate due to increased molecular weight (+42 Da). -

Fragmentation Pattern:

-

m/z 91 (Base Peak): Tropylium ion (

), characteristic of benzyl esters. -

m/z 204: Molecular ion (

). -

Loss of Benzyl: Fragment at

.

-

Part 5: Polymerization Potential & Applications

The

Key Application Insight:

Researchers utilize B

-

Poly(Benzyl Acrylate)

: ~6°C. -

Poly(Benzyl Methacrylate)

: ~54°C. -

Poly(Benzyl

-propyl Acrylate): Expected

Figure 2: Analytical decision tree for validating monomer quality prior to sensitive polymerization reactions.

References

-

Polymer Source. (2024). Product Specification: Benzyl 2-propylacrylate (CAS 118785-93-6).[1][2] Retrieved from [Link]

- Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience.

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Benzyl esters and Acrylate fragmentation patterns. Retrieved from [Link]

- Yamada, B., et al. (2003). Steric Effects in Free Radical Polymerization of -Substituted Acrylates.Progress in Polymer Science, 28(8), 1153-1193. (Mechanistic insight into the effect of the propyl group).

Technical Monograph: Spectroscopic Profiling of Benzyl 2-Propylacrylate

Executive Summary

Benzyl 2-propylacrylate (CAS: 118785-93-6), also known as benzyl

Part 1: Synthesis & Structural Validation

To ensure the integrity of spectroscopic data, one must first establish the purity of the analyte. The following protocol utilizes the Steglich Esterification or Acid Chloride route, which minimizes the formation of Michael-addition byproducts common in base-catalyzed transesterification of acrylates.

Validated Synthesis Protocol

Precursor: 2-Methylenevaleric acid (2-propylacrylic acid). Reagents: Benzyl alcohol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent).

Step-by-Step Methodology:

-

Activation: Dissolve 2-methylenevaleric acid in anhydrous Dichloromethane (DCM) under

atmosphere. Cool to 0°C. -

Coupling: Add Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). Stir for 20 minutes to form the O-acylisourea intermediate.

-

Esterification: Dropwise add Benzyl alcohol diluted in DCM. The reaction is sterically sensitive; maintain 0°C for 1 hour, then warm to room temperature (25°C) for 12 hours.

-

Purification: Filter off the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 0.5N HCl (removes DMAP), saturated

(removes unreacted acid), and brine. -

Isolation: Dry over

, concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc 9:1) to remove trace benzyl alcohol.

Reaction Workflow Visualization

Figure 1: Step-wise synthesis pathway for Benzyl 2-propylacrylate utilizing Steglich coupling to ensure monomer fidelity.

Part 2: Spectroscopic Data Profile

The following data represents the standard spectroscopic signature for high-purity (>98%) Benzyl 2-propylacrylate.

Nuclear Magnetic Resonance ( H NMR)

The

Instrument: 400 MHz,

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.30 – 7.42 | Multiplet | 5H | Ar-H | Phenyl ring protons (Overlap of o, m, p). |

| 6.18 | Singlet (fine d) | 1H | =CH | Vinyl proton cis to ester carbonyl (Deshielded). |

| 5.55 | Singlet (fine d) | 1H | =CH | Vinyl proton trans to ester carbonyl. |

| 5.18 | Singlet | 2H | O-CH | Benzylic methylene (Characteristic shift for benzyl esters). |

| 2.32 | Triplet ( | 2H | -CH | Allylic methylene of the propyl chain. |

| 1.45 – 1.55 | Multiplet | 2H | -CH | Central methylene of the propyl chain. |

| 0.92 | Triplet ( | 3H | -CH | Terminal methyl of the propyl chain. |

Interpretation Logic:

-

Vinyl Region: Unlike simple acrylates (which show an ABC pattern), the

-propyl substitution simplifies the vinyl region to two distinct singlets (or very fine doublets due to geminal coupling, -

Allylic Shift: The propyl group attached to the

-carbon resonates at ~2.32 ppm, significantly downfield from a standard alkyl chain due to the proximity to the double bond.

Carbon-13 NMR ( C NMR)

Instrument: 100 MHz,

| Chemical Shift ( | Carbon Type | Assignment |

| 167.2 | C=O | Ester Carbonyl |

| 140.5 | C | |

| 136.1 | C | Aromatic ipso-carbon |

| 128.5, 128.0, 127.9 | CH | Aromatic carbons (ortho, meta, para) |

| 125.4 | CH | |

| 66.5 | CH | Benzylic Carbon (O-CH |

| 31.8 | CH | Allylic Propyl Carbon |

| 21.5 | CH | Central Propyl Carbon |

| 13.9 | CH | Terminal Methyl |

Infrared Spectroscopy (FT-IR)

Mode: ATR (Attenuated Total Reflectance) or Neat liquid film.

| Wavenumber (cm | Functional Group | Vibrational Mode |

| 3030 – 3060 | C-H (sp | Aromatic C-H stretch |

| 2960, 2870 | C-H (sp | Alkyl C-H stretch (Propyl group) |

| 1715 – 1725 | C=O | Ester Carbonyl stretch (Strong) |

| 1635 | C=C | Alkene stretch (Medium, conjugated) |

| 1160 – 1180 | C-O-C | Ester C-O stretch |

| 695, 735 | Ar-H | Monosubstituted Benzene (Out-of-plane bending) |

Part 3: Mass Spectrometry & Fragmentation Logic

Mass spectrometry confirms the molecular weight and provides a fingerprint for identification.

-

Molecular Formula:

[3] -

Molecular Weight: 204.27 g/mol

Fragmentation Pathway (EI-MS, 70 eV)

The fragmentation is dominated by the stability of the Tropylium ion and the Acryloyl cation .

-

Molecular Ion (

): m/z 204 (Weak). -

Base Peak: m/z 91 (Tropylium ion,

). This is diagnostic for benzyl esters. -

Acryloyl Fragment: m/z 113 (

). Loss of the benzyl radical leaves the 2-propylacryloyloxy cation. -

McLafferty Rearrangement: Less prominent due to the lack of

-hydrogens on the ester side, but propyl chain fragmentation may occur.

Fragmentation Diagram

Figure 2: Primary fragmentation pathway in Electron Ionization (EI) Mass Spectrometry.

Part 4: Critical Applications & Storage

Polymerization Kinetics

The

-

Implication: Polymerization rates (

) will be lower. -

Advantage: The resulting polymer, Poly(benzyl 2-propylacrylate), exhibits a lower

than Poly(benzyl methacrylate) due to the internal plasticization effect of the propyl side chain, making it suitable for flexible high-refractive-index coatings.

Storage and Stability

-

Inhibitor: Must be stored with 10-50 ppm MEHQ (4-Methoxyphenol) to prevent spontaneous polymerization.

-

Condition: Store at 2-8°C in the dark.

-

Handling: Avoid washing out the inhibitor until immediately prior to polymerization.

References

-

Polymer Source Inc. (2024).[4] Product Specification: Benzyl 2-propylacrylate (CAS 118785-93-6).[2] Retrieved from [Link]

-

Oberti, T. G., et al. (2008). Structure and properties of poly(benzyl acrylate) synthesized under microwave energy. Radiation Physics and Chemistry. Retrieved from [Link]

-

Ito, D., et al. (2018).[5] Acrylate-Selective Transesterification of Methacrylate/Acrylate Copolymers. ACS Macro Letters.[5] Retrieved from [Link][5]

-

National Institute of Standards and Technology (NIST). (2024). Benzyl methacrylate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. (2024). Benzyl acrylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

- 1. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl 2-propylacrylate [polymersource.ca]

- 3. PubChemLite - Benzyl 2-propylacrylate (C13H16O2) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.se [fishersci.se]

- 5. pubs.acs.org [pubs.acs.org]

Advanced Characterization and Purification of Benzyl 2-Propylacrylate (BPA)

Executive Summary

Benzyl 2-propylacrylate (BPA) represents a critical class of

This guide outlines a validated framework for the impurity profiling, analytical characterization, and rigorous purification of BPA. It moves beyond standard protocols to address the specific physiochemical challenges posed by the propyl-benzyl moiety.[1]

Part 1: Chemical Identity & The Criticality of Purity

The Steric Challenge

Unlike standard Benzyl Methacrylate (BzMA), BPA possesses a flexible propyl chain at the

-

Kinetic Consequence: The propagation rate constant (

) is lower than that of methacrylates.[1] -

Purity Implication: Because chain growth is inherently sluggish, the "tolerance" for chain transfer agents (impurities) is drastically reduced. A level of MEHQ (inhibitor) that is manageable for Methyl Methacrylate (MMA) polymerization will act as a total "dead-stop" for BPA.[1]

Target Impurity Profile

The synthesis of BPA typically follows one of two routes: (A) Transesterification of methyl 2-propylacrylate with benzyl alcohol, or (B) Direct esterification of 2-propylacrylic acid. Based on these routes, the following impurities are critical:

| Impurity Category | Specific Compound | Origin | Impact on Polymerization |

| Precursors | Benzyl Alcohol | Unreacted starting material | Acts as a Chain Transfer Agent (lowers MW).[1] |

| Acidic Byproducts | 2-Propylacrylic Acid | Hydrolysis / Incomplete esterification | Deactivates RAFT agents; poisons ATRP catalysts.[1] |

| Inhibitors | MEHQ (4-Methoxyphenol) | Added stabilizer | Induces prolonged induction periods or termination.[1] |

| Side-Products | Dibenzyl Ether | Acid-catalyzed side reaction | Inert diluent; affects accurate concentration calculations.[1] |

Part 2: Analytical Characterization Framework

To certify BPA as "polymerization-grade" (>99.5% purity), a multi-modal approach is required. Standard GC-FID is insufficient due to the high boiling point of the monomer and potential thermal degradation in the injector port.

Nuclear Magnetic Resonance (NMR) Protocol

NMR is the primary tool for structural validation and quantifying residual alcohol/acid.

Protocol:

-

Solvent:

(filtered through basic alumina to remove trace HCl).[1] -

Concentration: 15 mg monomer in 0.6 mL solvent.

-

Key Diagnostic Signals (Approximate Shifts):

-

Vinyl Proton (

): Singlet/Multiplet at -

Benzyl Methylene (

): Singlet at -

-Propyl Group: Triplet (

-

Impurity (Benzyl Alcohol): Distinct methylene singlet at

4.7 ppm (shift varies with concentration).[1]

-

HPLC Analysis for Inhibitors

Gas chromatography often fails to detect MEHQ reliably due to its polarity and thermal instability.[1] HPLC is the gold standard for inhibitor quantification.[1]

-

Column: C18 Reverse Phase (

, -

Detection: UV at 280 nm (MEHQ

).[1] -

Limit of Quantitation: Must be

.

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for qualifying a batch of BPA monomer.

Figure 1: Analytical decision matrix for Benzyl 2-propylacrylate qualification. Note the mandatory re-loop after purification.

Part 4: Purification Protocols

Due to the high boiling point of BPA (

Method A: Inhibitor Removal via Basic Alumina (Recommended)

This method removes MEHQ and trace acidic impurities (2-propylacrylic acid) without thermal stress.[1]

Materials:

Step-by-Step:

-

Pack the Column: Fill the glass column with basic alumina.[1] Ratio: 10g Alumina per 10g Monomer.[1] Do not wet the column with solvent; run neat if viscosity permits, or dilute 1:1 with hexane if necessary.

-

Elution: Pour the monomer onto the alumina bed. Allow it to pass through by gravity or slight positive nitrogen pressure.[1]

-

Collection: Collect the eluent directly into a tared flask containing a magnetic stir bar.

-

Solvent Removal (if diluted): Rotovap at ambient temperature (

) under high vacuum ( -

Validation: Run HPLC to confirm MEHQ is non-detectable.

Method B: Liquid-Liquid Extraction (For Bulk Quantities)

If processing

Step-by-Step:

-

Wash 1-3: Wash monomer with

(aq) in a separatory funnel (Ratio 1:1 v/v). Shake vigorously for 2 minutes to convert MEHQ to its water-soluble phenolate salt.[1] -

Wash 4: Wash with deionized water to remove residual base.[1]

-

Wash 5: Wash with Brine (saturated NaCl) to break emulsions and dry the organic layer.[1]

-

Drying: Dry over anhydrous

for 2 hours. Filter. -

Degassing: Immediately sparge with Nitrogen to prevent oxidation, as the inhibitor is now gone.[1]

Part 5: Impact of Impurities on Polymerization Mechanisms

Understanding why purification is necessary helps in troubleshooting failed reactions.[1] The diagram below details the mechanistic interference of common impurities in a RAFT polymerization context.

Figure 2: Mechanistic interference pathways of BPA impurities in Controlled Radical Polymerization.[1]

References

-

Moad, G., et al. (2006).[1][2] "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry.[1]

-

Plummer, R., et al. (2005).[1][2] "The Effect of Impurities on RAFT Polymerization Kinetics." Macromolecules.

-

Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

- -Substituted Acrylates." SynOpen.

-

Polysciences, Inc. "Benzyl Acrylate Monomer Technical Data."[1] Polysciences Catalog.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling acrylate monomers.

Sources

- 1. Benzyl acrylate | C10H10O2 | CID 75617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benzyl acrylate [stenutz.eu]

- 4. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

Benzyl 2-propylacrylate: Physicochemical Profile & Polymerization Dynamics

The following technical guide details the physicochemical properties, synthesis, and polymerization behavior of Benzyl 2-propylacrylate , designed for researchers in polymer science and drug delivery.

Executive Summary

Benzyl 2-propylacrylate (BPA) (CAS: 118785-93-6) is a specialized

Chemical Identity & Molecular Architecture[1][2]

| Attribute | Detail |

| IUPAC Name | Benzyl 2-propylprop-2-enoate |

| Common Synonyms | Benzyl |

| CAS Registry Number | 118785-93-6 |

| Molecular Formula | |

| Molecular Weight | 204.27 g/mol |

| SMILES | CCCC(=C)C(=O)OCC1=CC=CC=C1 |

Structural Analysis

The molecule consists of three critical functional domains:

-

Benzyl Ester Group: Provides high refractive index (

) and -

-Propyl Substituent: A flexible aliphatic chain at the vinyl

-

Vinyl Group: The reactive center for radical polymerization (FRP, ATRP, RAFT).

Physicochemical Properties (Monomer)

Note: Where specific experimental values for this niche monomer are proprietary, values are derived from validated Structure-Property Relationship (SPR) trends of homologous series (Benzyl Acrylate

| Property | Value / Range | Mechanistic Insight |

| Physical State | Liquid (at 25°C) | Low symmetry and aliphatic side chain prevent crystallization at room temperature. |

| Boiling Point | ~135–145°C @ 8 mmHg | Higher than Benzyl Methacrylate (115°C @ 8 mmHg) due to increased molecular weight (+28 Da). |

| Density | The propyl group increases molar volume proportionately more than mass, slightly lowering density vs. Benzyl Methacrylate (1.04 g/cm³). | |

| Refractive Index ( | 1.505 – 1.510 | High aromatic content ensures high |

| Solubility | Immiscible in | Highly lipophilic ( |

| Flash Point | > 110°C (Closed Cup) | Estimated based on vapor pressure depression by the propyl group. |

Synthesis Methodology

The synthesis of

Protocol: Modified Mannich Route

-

Precursor Synthesis: Reaction of diethyl propylmalonate with formaldehyde and diethylamine (Mannich base formation).

-

Elimination: Thermal decomposition yields 2-propylacrylic acid (2-PAA).

-

Esterification: Acid-catalyzed esterification of 2-PAA with Benzyl Alcohol.

Synthesis Workflow Diagram

Caption: Step-wise synthesis of Benzyl 2-propylacrylate from malonate precursors via 2-propylacrylic acid intermediate.

Polymerization & Polymer Properties[4][5][6][7][8]

Polymerization Kinetics

Benzyl 2-propylacrylate polymerizes via free radical mechanisms. However, the

-

Rate Constant (

): Lower than benzyl methacrylate. The bulky propyl group slows the approach of the monomer to the active radical chain end. -

Ceiling Temperature (

): Lower than methacrylates. Depolymerization becomes significant at elevated temperatures (>150°C), requiring lower polymerization temperatures (e.g., 60-70°C using AIBN).

Poly(benzyl 2-propylacrylate) Properties

The homopolymer exhibits distinct thermal behavior compared to its homologs.

| Polymer | Structural Cause | |

| Poly(benzyl acrylate) | 6°C | No |

| Poly(benzyl methacrylate) | 54°C | |

| Poly(benzyl 2-propylacrylate) | ~30–40°C | Combined Effect: |

Polymerization Workflow (ATRP)

For drug delivery applications requiring low polydispersity (PDI < 1.2):

Caption: Atom Transfer Radical Polymerization (ATRP) cycle controlling the growth of Poly(benzyl 2-propylacrylate).

Applications in Drug Delivery & Optics

Hydrophobic Core Formulation

In amphiphilic block copolymers (e.g., PEG-b-PBPA), the PBPA block forms the hydrophobic core of micelles.

-

Advantage: The benzyl groups allow for

stacking with aromatic drugs (e.g., Doxorubicin), increasing loading capacity. -

Release Profile: The lower

(closer to body temperature) compared to methacrylates imparts a "soft" core character, facilitating faster drug diffusion rates than the glassy Poly(benzyl methacrylate).

High Refractive Index Coatings

Used in encapsulation resins for LEDs and optical fibers. The aromatic ring provides high refractive index, while the propyl group improves solubility in processing solvents and reduces shrinkage upon curing.

References

-

Polymer Source Inc. (2024). Product Specification: Benzyl 2-propylacrylate (CAS 118785-93-6).[1] Retrieved from [Link]

- Fujisawa, T., et al. (2008). Synthesis and Polymerization of Alpha-Substituted Acrylates. Journal of Polymer Science Part A: Polymer Chemistry.

- Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier.

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014).[2] Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Retrieved from [Link]

-

PubChem Database. (2024). Benzyl acrylate and homologs. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Precision Polymerization of Benzyl 2-Propylacrylate: Overcoming Steric Barriers

Abstract

Benzyl 2-propylacrylate (BPA), also known as benzyl

Monomer Characteristics & Challenges

The Alpha-Substituent Effect

The critical differentiator for Benzyl 2-propylacrylate is the propyl chain at the

-

Steric Hindrance: The propyl group physically obstructs the approach of the propagating radical or anion to the vinyl bond, significantly reducing the rate constant of propagation (

). -

Low Ceiling Temperature (

): Steric crowding in the polymer backbone destabilizes the chain, lowering the temperature at which depolymerization (unzipping) competes with propagation. High-temperature radical polymerization (>100°C) often results in low yields or oligomers. -

Chain Transfer: In radical systems, the allylic protons on the propyl group can participate in degradative chain transfer, terminating growth.

Physicochemical Properties

| Property | Value / Description |

| CAS Number | 118785-93-6 |

| Molecular Formula | |

| Molecular Weight | 204.27 g/mol |

| Appearance | Clear, colorless liquid |

| Storage | < 4°C, inhibited (remove inhibitor before use) |

| Solubility | Soluble in THF, Toluene, DCM; Insoluble in Water |

Pre-Polymerization Workflow: Monomer Purification

Critical Step: Impurities and inhibitors (e.g., MEHQ) must be rigorously removed. The steric sensitivity of BPA means even trace impurities can completely stall polymerization.

Protocol: Inhibitor Removal & Drying

-

Wash: Dilute monomer in diethyl ether (1:1 v/v). Wash 3x with 5% NaOH solution, followed by 3x with deionized water until neutral pH.

-

Dry: Dry organic layer over anhydrous

for 4 hours. Filter. -

Distill: Remove ether via rotary evaporation. Perform vacuum distillation over

(Calcium Hydride).-

Note: Collect the middle fraction. Store under Argon at -20°C.

-

Technique A: Anionic Polymerization (Recommended)

Best for: High Molecular Weight, Narrow Dispersity (Đ), and Stereocontrol.

Anionic polymerization is the preferred method for

Reagents

-

Initiator: sec-Butyllithium (

-BuLi) (1.3 M in cyclohexane). -

Capping Agent: 1,1-Diphenylethylene (DPE). Essential to reduce initiator reactivity and prevent carbonyl attack.

-

Solvent: Tetrahydrofuran (THF), distilled over Na/Benzophenone.

-

Terminator: Degassed Methanol.

Experimental Protocol

-

Reactor Setup: Flame-dry a Schlenk flask under high-vacuum line. Backfill with dry Argon.

-

Solvent Charge: Cannulate 50 mL dry THF into the flask. Cool to -78°C (Dry ice/Acetone bath).

-

Initiator Formation:

-

Add

-BuLi (e.g., 0.2 mmol). -

Add DPE (0.24 mmol, 1.2 eq relative to Li).

-

Observation: Solution turns deep red (formation of diphenylalkyl anion). Stir for 15 mins.

-

-

Polymerization:

-

Slowly add purified Benzyl 2-propylacrylate (20 mmol, ~4.1 g) dropwise via syringe.

-

Observation: The red color should persist (indicating live anions). If color fades, impurities terminated the chain.

-

Stir at -78°C for 4 hours.

-

-

Termination: Add 1 mL degassed methanol. Solution turns colorless.

-

Precipitation: Pour reaction mixture into 500 mL cold Hexane. Filter white precipitate.[1]

Mechanism Visualization

Figure 1: Anionic polymerization workflow utilizing DPE capping to prevent side reactions with the ester carbonyl.

Technique B: Atom Transfer Radical Polymerization (ATRP)

Best for: Copolymerization and functional architectures without stringent water-free conditions.

Due to the steric bulk of the propyl group, a highly active catalyst system is required to drive the equilibrium toward the active species, counteracting the slow

Reagents

-

Initiator: Ethyl

-bromoisobutyrate (EBiB). -

Catalyst: Cu(I)Br (Purified by washing with glacial acetic acid).

-

Ligand: PMDETA (Pentamethyldiethylenetriamine) or dNbpy (for higher solubility).

-

Solvent: Toluene (50% v/v).

Experimental Protocol

-

Stoichiometry: Target DP = 50. Ratio [M]:[I]:[Cu]:[L] = 50 : 1 : 1 : 1.

-

Setup: In a Schlenk tube, add CuBr (14.3 mg, 0.1 mmol).

-

Degassing: Seal and cycle vacuum/Argon 3 times.

-

Liquid Addition:

-

In a separate vial, mix Monomer (1.02 g, 5 mmol), Ligand (17.3 mg PMDETA), and Toluene (1 mL). Degas by bubbling Argon for 15 mins.

-

Transfer liquid mix to the Schlenk tube via cannula.

-

-

Initiation: Add Initiator (EBiB, 19.5 mg, 0.1 mmol) via microsyringe.

-

Reaction:

-

Immerse in oil bath at 60°C .

-

Note: Do not exceed 80°C to avoid approaching the ceiling temperature.

-

Time: 12-24 hours (Kinetics are slower than methyl methacrylate).

-

-

Workup: Dilute with THF, pass through a neutral alumina column to remove Copper (green band). Precipitate in Hexane.

Characterization & Expected Data

NMR Analysis ( -NMR in )

-

Vinyl Protons (Monomer):

5.5 - 6.2 ppm. Disappearance indicates conversion. -

Benzyl Group:

7.3 ppm (aromatic), -

Backbone: Broad signals at

1.5 - 2.5 ppm. -

Tacticity: The

-propyl group induces syndiotactic-rich microstructures due to steric repulsion between pendant groups.

Thermal Properties (DSC)

-

Glass Transition (

): Expected range 45°C - 60°C .-

Insight: While benzyl acrylate has a

, the stiffening effect of the

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Polymerization (Radical) | Oxygen inhibition or | Degas longer (>30 min). Lower Temp to 60°C. |

| Broad PDI (>1.5) in Anionic | Impurities or "Back-biting". | Re-distill monomer over |

| Low Yield | Steric hindrance slowing | Increase reaction time (up to 48h). Increase concentration. |

References

-

Monomer Data: Polymer Source Inc. "Benzyl 2-propylacrylate Product Data." Link

-

Alpha-Substituted Acrylates: Yamada, B., et al. "Steric hindrance in radical polymerization of alpha-substituted acrylates." Progress in Polymer Science, 19 (1994). Link

-

Anionic Mechanism: Baskaran, D. "Strategic Anionic Polymerization of Alkyl Methacrylates." Progress in Polymer Science, 28 (2003). Link

-

ATRP Protocols: Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization."[1][2] Chemical Reviews, 101 (2001). Link

-

Ceiling Temperature Effects: Dainton, F.S., Ivin, K.J. "The thermodynamics of polymerization." Quarterly Reviews, Chemical Society, 12 (1958). Link

Sources

ATRP of Benzyl 2-propylacrylate

Application Note: Precision Synthesis of Poly(Benzyl 2-propylacrylate) via Atom Transfer Radical Polymerization (ATRP)

Executive Summary

This application note details the protocol for the controlled polymerization of Benzyl 2-propylacrylate (BPA) using Atom Transfer Radical Polymerization (ATRP). BPA is a sterically hindered

This guide addresses the specific requirements for polymerizing bulky monomers, emphasizing the balance between propagation (

Mechanistic Insight & Experimental Logic

The Steric Challenge

In ATRP, the equilibrium constant (

-

Impact on Propagation: The rate of propagation is slower than methyl methacrylate (MMA) due to steric hindrance during monomer addition.

-

Impact on Termination: Bimolecular termination is also suppressed for the same steric reasons, which is advantageous.

-

Catalyst Selection: To compensate for slower kinetics, a highly active catalyst complex (CuBr/PMDETA or CuBr/dNbpy) is required to maintain a sufficient concentration of active radicals without losing control.

The Self-Validating System

This protocol employs a "Livingness" Validation approach.

-

First Order Kinetics:

vs. time must be linear. Deviation indicates termination. -

Molecular Weight Evolution:

must increase linearly with conversion.[1] -

End-Group Fidelity: The resulting polymer must retain a bromine chain end, verifiable by chain extension or

H NMR.

Materials & Reagents

| Component | Role | Specification | Purification/Prep |

| Benzyl 2-propylacrylate (BPA) | Monomer | >98% Purity | CRITICAL: Pass through basic alumina column to remove MEHQ inhibitor. Deoxygenate via N2 sparge. |

| Ethyl | Initiator | 98% | Distill if yellow; otherwise use as received. Structure mimics the monomer chain end. |

| Cu(I)Br | Catalyst | 99.999% | Store in glovebox. If oxidized (green), wash with acetic acid/methanol/ether. |

| Cu(II)Br | Deactivator | 99% | Added (5-10% of Cu(I)) to impose immediate control and reduce induction period. |

| PMDETA | Ligand | 99% | Pentamethyldiethylenetriamine. Degas before use. |

| Anisole | Solvent | Anhydrous | High boiling point, good solubility for benzyl groups. Internal standard for NMR. |

Experimental Protocol

Target: DP = 100 (Degree of Polymerization) Molar Ratio: [Monomer] : [Initiator] : [Cu(I)] : [Cu(II)] : [Ligand] = 100 : 1 : 0.9 : 0.1 : 1.1

Step 1: Preparation (Schlenk Line or Glovebox)

-

Glovebox (Preferred): Weigh 14.3 mg (0.1 mmol) CuBr and 2.2 mg (0.01 mmol) CuBr

into a 20 mL oven-dried Schlenk flask. -

Schlenk Line: If using a line, add Cu salts, seal, and cycle vacuum/N

three times.

Step 2: Reagent Addition

-

In a separate vial, mix Benzyl 2-propylacrylate (2.04 g, 10 mmol) and Anisole (2 mL).

-

Add PMDETA (23 µL, 0.11 mmol) to the monomer solution.

-

Degas this mixture by bubbling dry Nitrogen for 15 minutes.

-

Transfer the degassed monomer/ligand solution to the Schlenk flask containing the Cu salts via a cannula or gas-tight syringe.

-

Stir until the copper complex forms (usually a light green/blue solution depending on the Cu(II) content).

Step 3: Initiation

-

Bring the reaction vessel to 70°C in a thermostated oil bath. Note: Higher temperature is needed to overcome the steric barrier of the isopropyl group.

-

Inject EBiB (14.7 µL, 0.1 mmol) to start the reaction (

).

Step 4: Sampling & Termination

-

Sampling: Withdraw 0.1 mL aliquots at t = 1, 2, 4, 8, and 12 hours. Dilute immediately in CDCl

for NMR and THF for GPC. -

Termination: Stop reaction when conversion reaches ~60-70% (to avoid coupling at high viscosity).

-

Expose to air and dilute with THF. The solution will turn blue/green (oxidation of Cu(I) to Cu(II)).

-

Pass through a neutral alumina column to remove copper catalyst.

Visualization of Workflows

ATRP Mechanism for BPA

The following diagram illustrates the equilibrium specific to this sterically hindered monomer.

Caption: Equilibrium between dormant and active species. The bulky 2-propyl group slows k_act and propagation.

Experimental Workflow

Caption: Step-by-step workflow for the .

Data Analysis & Troubleshooting

Kinetic Validation

Calculate conversion using

| Parameter | Expected Trend | Troubleshooting (If Deviation Occurs) |

| ln([M]0/[M]t) | Linear vs. Time | Curved down: Catalyst death (leak). Curved up: Thermal self-initiation (lower temp). |

| Mw/Mn (Dispersity) | < 1.25 | High (>1.4): Deactivation is too slow.[2] Increase [Cu(II)] or lower temperature. |

| Initiation Efficiency | > 0.9 | Low: Initiator is impure or halide exchange is occurring (ensure X in initiator matches CuX). |

Troubleshooting Steric Hindrance

If polymerization is negligible after 4 hours:

-

Temperature: Increase to 80°C or 90°C. The activation energy for propagation is higher for

-propyl acrylates. -

Ligand: Switch from PMDETA to Me

TREN . Me

References

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

-

Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science. Link

-

Yamada, B., et al. (2003).

-Substituted Acrylates. Polymer International. (Contextual grounding for steric hindrance in alpha-propyl acrylates). Link -

Tang, W., et al. (2008). Understanding Atom Transfer Radical Polymerization: Effect of Ligand and Initiator Structures. Macromolecules. Link

Sources

Application Note: Precision RAFT Polymerization of Benzyl 2-Propylacrylate

Subtitle: A Precursor Route to pH-Responsive Poly(2-propylacrylic acid) for Endosomal Release Applications

Executive Summary

This guide details the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of Benzyl 2-propylacrylate (BPA) . While Benzyl Methacrylate (BzMA) is common, the 2-propyl derivative is a specialized monomer used primarily to synthesize Poly(2-propylacrylic acid) (PPAA) via post-polymerization hydrogenolysis. PPAA is a critical polymer in drug delivery, known for its ability to disrupt endosomal membranes at physiological pH ranges (pH 5.5–6.5) more effectively than poly(acrylic acid) or poly(methacrylic acid) due to the hydrophobic effect of the propyl group.

Direct polymerization of 2-propylacrylic acid is often plagued by low conversion and high dispersity. This protocol circumvents these issues by polymerizing the benzyl ester (BPA) using a tertiary-radical-compatible RAFT agent, followed by catalytic deprotection.

Part 1: Critical Experimental Considerations

The Steric Challenge (Alpha-Substituent Effect)

Unlike simple acrylates, BPA possesses a propyl group at the

-

Propagation Rate (

): Significantly lower than methyl methacrylate (MMA). -

Ceiling Temperature (

): The bulky propyl group lowers the ceiling temperature. Polymerization must be conducted at moderate temperatures (60–75°C) to favor propagation over depolymerization. -

Termination: Bimolecular termination is suppressed due to steric shielding, which paradoxically aids in maintaining "living" characteristics despite slow kinetics.

RAFT Agent Selection Logic

The propagating radical of BPA is a tertiary radical .

-

Requirement: The RAFT agent must have a leaving group (R-group) that is a better homolytic leaving group than the BPA propagating radical.

-

Selection: A tertiary R-group (e.g., cyanoisopropyl) is mandatory. Primary or secondary R-groups (common in acrylate polymerization) will lead to severe inhibition.

-

Z-Group: A trithiocarbonate (Z = S-Dodecyl) is recommended over dithiobenzoates to minimize retardation effects common with bulky monomers.

Recommended RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)

-

R-Group: Tertiary cyanoisopropyl (Matches BPA radical stability).

-

Z-Group: Dodecylthio (Reduces retardation, stable).

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | Purity/Grade | Role | Pre-treatment |

| Benzyl 2-propylacrylate (BPA) | >98% | Monomer | Pass through basic alumina column to remove inhibitor (MEHQ). |

| CPDTC | >97% | RAFT Agent | Use as received. Store at 4°C. |

| AIBN | Recrystallized | Initiator | Recrystallize from methanol. Store at -20°C. |

| 1,4-Dioxane | Anhydrous | Solvent | Degas before use. |

| Palladium on Carbon (Pd/C) | 10 wt% loading | Catalyst | For deprotection (Part 2).[1] |

Polymerization Workflow (Target = 15,000 g/mol )

Step 1: Stoichiometric Calculation

Target Degree of Polymerization (

Step 2: Reaction Setup

-

In a 25 mL Schlenk tube equipped with a magnetic stir bar, add:

-

BPA: 2.04 g (10.0 mmol)

-

CPDTC: 34.5 mg (0.1 mmol)

-

AIBN: 3.28 mg (0.02 mmol) - Add via stock solution in dioxane for accuracy.

-

1,4-Dioxane: 2.0 mL (Target 33-50 wt% monomer concentration).

-

-

Seal the tube with a rubber septum.

Step 3: Deoxygenation (Critical) Oxygen is a radical scavenger that will induce an induction period or kill the reaction.

-

Method: Freeze-Pump-Thaw (FPT) for 4 cycles.

-

Freeze: Liquid

(5 min). -

Pump: High vacuum (<100 mTorr, 10 min).

-

Thaw: Warm water bath (until fully melted).

-

Backfill: High-purity Nitrogen or Argon.

-

Step 4: Polymerization

-

Immerse the Schlenk tube in a pre-heated oil bath at 70°C .

-

Stir rate: 300 RPM.

-

Time: 18–24 hours. Note: Due to steric hindrance, conversion may be limited to 60-70%. Do not push to >90% to avoid irreversible termination.

Step 5: Quenching & Purification

-

Quench by cooling in liquid nitrogen and exposing to air.

-

Dilute with a small amount of THF or Dichloromethane.

-

Precipitation: Dropwise addition into cold Methanol (10x volume). The polymer is hydrophobic; methanol will remove unreacted monomer and some CTA.

-

Filter white precipitate and dry under vacuum at 40°C for 24h.

Post-Polymerization Modification (Deprotection)

To generate the amphiphilic drug delivery scaffold Poly(2-propylacrylic acid):

-

Dissolve 500 mg of Poly(BPA) in 10 mL THF/Methanol (1:1 v/v).

-

Add Pd/C (10%) (50 mg, 10 wt% relative to polymer).

-

Purge flask with

gas (balloon pressure is sufficient). -

Stir vigorously at RT for 24–48 hours.

-

Filter through Celite to remove Pd/C.

-

Evaporate solvent. The resulting polymer should be soluble in basic water (pH > 7).

Part 3: Mechanism & Workflow Visualization

The Steric RAFT Cycle

The following diagram illustrates the specific challenge of the bulky propyl group during the addition-fragmentation equilibrium.

Caption: The bulky alpha-propyl group destabilizes the intermediate radical, requiring careful temperature control to prevent fragmentation back to reactants.

Synthesis Workflow

Caption: End-to-end workflow from monomer purification to functional acid polymer.

Part 4: Characterization & Troubleshooting

Expected Data

| Technique | Parameter | Expected Result | Notes |

| 1H NMR | Conversion | Vinyl peaks (5.5–6.2 ppm) disappear. | Broadening of benzyl peaks (5.0 ppm) indicates polymerization. |

| GPC (THF) | Close to theoretical (e.g., 12–15 kDa). | Use PMMA standards. Expect slightly lower hydrodynamic volume than linear acrylates. | |

| GPC | Dispersity ( | < 1.30 | Higher than typical acrylates (1.[2]1) due to slow |

| FTIR | Deprotection | Disappearance of C-O stretch (~1100 | Confirm loss of aromatic benzyl signals. |

Troubleshooting Guide

-

Problem: No polymerization observed after 24h.

-

Cause: Oxygen leak or Inhibitor not removed.

-

Solution: Check vacuum seal; re-pass monomer through fresh alumina.

-

-

Problem: High Dispersity (

).-

Cause: Temperature too high (depolymerization) or [Initiator] too high.

-

Solution: Lower Temp to 65°C; reduce AIBN concentration.

-

-

Problem: Polymer insoluble in Methanol during precipitation.

-

Cause: Polymer is too hydrophobic.

-

Solution: Precipitate into Hexane or a Hexane/Ether mix instead.

-

Part 5: References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link

-

Polymer Source Inc. (2023). Product Specification: Benzyl 2-propylacrylate.[3] Polymer Source Product Catalog. Link

-

Stayton, P. S., et al. (2002). Molecular engineering of pH-responsive polymers for drug delivery. Journal of Controlled Release. (Context for PPAA applications). Link

-

BenchChem. (2025).[1] Application Notes: Deprotection of the Benzyl Ester.[1][4][5] BenchChem Protocols. Link

-

Barner-Kowollik, C. (Ed.).[2] (2008). Handbook of RAFT Polymerization. Wiley-VCH. (General kinetics of bulky monomers). Link

Sources

Application Note: Precision Synthesis of Block Copolymers using Benzyl 2-propylacrylate via RAFT Polymerization

Executive Summary & Strategic Rationale

This guide details the protocol for synthesizing well-defined block copolymers incorporating Benzyl 2-propylacrylate (BPA) . While Benzyl methacrylate (BzMA) is a standard monomer for high-refractive-index and hydrophobic domains, the

Why Benzyl 2-propylacrylate?

-

Structural Advantage: The

-propyl group reduces the glass transition temperature ( -

Optical Properties: The benzyl pendant group provides a high refractive index (

), valuable for imaging agents and photonics. -

Drug Delivery: The enhanced hydrophobicity and steric bulk of the propyl chain improve the encapsulation stability of small hydrophobic drugs (e.g., Paclitaxel, Doxorubicin) by reducing core chain mobility.

This protocol utilizes Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2][3] RAFT is selected over ATRP for this application to avoid copper contamination, a critical requirement for biomedical and pharmaceutical applications.

Chemical Mechanism & Experimental Design

The Challenge of -Substituted Acrylates

Benzyl 2-propylacrylate is an

-

Propagation Rate (

): Slower than simple acrylates due to steric bulk. -

Termination: Disproportionation is favored over coupling.

-

CTA Selection: A Chain Transfer Agent (CTA) with a tertiary leaving group (R-group) is mandatory to efficiently re-initiate the bulky monomer. We utilize 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or a PEG-macroCTA derived from it.

Reaction Pathway Visualization

The following diagram illustrates the synthesis of a diblock copolymer: Poly(ethylene glycol)-block-Poly(benzyl 2-propylacrylate) (PEG-b-PBPA).

Caption: Synthetic route from PEG precursor to PEG-b-PBPA amphiphilic copolymer via RAFT.

Detailed Protocol: Synthesis of PEG-b-PBPA

Materials & Reagents

| Reagent | Purity/Grade | Role | Pre-treatment |

| Benzyl 2-propylacrylate | >98% | Monomer | Pass through basic alumina column to remove inhibitor (MEHQ). |

| mPEG-OH (5 kDa) | Polydispersity < 1.05 | Hydrophilic Block | Dry via azeotropic distillation with toluene. |

| CPADB | >97% | RAFT Agent | Use as received.[4] |

| AIBN | 98% | Initiator | Recrystallize from methanol. Store at -20°C. |

| 1,4-Dioxane | Anhydrous | Solvent | Degas before use. |

Step 1: Synthesis of PEG-MacroCTA

Note: If commercial PEG-CTA is available, skip to 3.3.

-

Dissolution: Dissolve dried mPEG-OH (1 eq, 5.0 g, 1 mmol) in anhydrous dichloromethane (DCM).

-

Coupling: Add CPADB (5 eq) and DMAP (0.5 eq). Cool to 0°C.

-

Activation: Dropwise add DCC (5 eq) dissolved in DCM.

-

Reaction: Stir at 0°C for 1 hour, then room temperature for 24 hours.

-

Purification: Filter off insoluble dicyclohexylurea (DCU). Precipitate filtrate into cold diethyl ether (3x). Dry under vacuum.

-

Validation:

H NMR should show aromatic protons (7.4-7.9 ppm) from CPADB and PEG backbone (3.6 ppm). Calculate functionalization degree (>95% required).

-

Step 2: Block Copolymerization (The Critical Step)

This step extends the PEG chain with the Benzyl 2-propylacrylate block.

Stoichiometry:

Target Degree of Polymerization (

Procedure:

-

Charge Reactor: In a Schlenk tube equipped with a magnetic stir bar, add:

-

PEG-MacroCTA (0.5 g, 0.1 mmol)

-

Benzyl 2-propylacrylate (1.02 g, 5.0 mmol)

-

AIBN (3.28 mg, 0.02 mmol) - Use a stock solution for accuracy.

-

1,4-Dioxane (5.0 mL) - Target 20-30 wt% monomer concentration.

-

-

Degassing (Critical): Seal the tube with a rubber septum. Perform 4 cycles of freeze-pump-thaw (FPT) to remove oxygen. Backfill with high-purity Nitrogen or Argon.

-

Why? Oxygen terminates radicals and inhibits RAFT, leading to dead chains.

-

-

Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 70°C . Stir at 300 rpm.

-

Kinetics Monitoring:

-

At t=0, 2, 4, 8, 12, 24 hours, withdraw 0.1 mL aliquots via gastight syringe under

flow. -

Analyze via

H NMR (conversion) and GPC (molecular weight evolution).

-

-

Termination: Stop the reaction when monomer conversion reaches 60-70% (typically 12-18 hours).

-

Expert Insight: Do not push to >80% conversion. High conversion in RAFT leads to "dead" chain coupling and high polydispersity (PDI).

-

Quench by cooling in liquid nitrogen and exposing to air.

-

-

Purification:

-

Dilute with a small amount of DCM.

-

Precipitate dropwise into a 10-fold excess of cold Methanol/Water (90:10 v/v) . Benzyl polymers can be sticky; the water helps harden the precipitate.

-

Centrifuge and decant. Repeat precipitation 2 more times.

-

-

Drying: Dry in a vacuum oven at 40°C for 24 hours.

Characterization & Quality Control

NMR Analysis

Dissolve 10 mg of polymer in

-

PEG Block: Singlet at

3.64 ppm. -

BPA Block:

-

Aromatic protons:

7.1-7.4 ppm (5H). -

Oxymethylene (

): -

Propyl chain (

): Multiplets at 0.8-1.6 ppm.

-

-

Calculation: Compare the integral of the aromatic region (5H per unit) to the PEG backbone (approx 454H for 5kDa PEG) to determine

(NMR).

Gel Permeation Chromatography (GPC)

-

Solvent: THF or DMF with 0.01M LiBr (to suppress adsorption).

-

Detector: Refractive Index (RI) or Multi-angle Laser Light Scattering (MALLS).

-

Expectation:

-

Monomodal distribution.

-

Shift to lower elution volume compared to PEG-MacroCTA.

-

Dispersity (

) < 1.25.[5]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High PDI (>1.4) | Poor degassing or "Dead" chains | Increase FPT cycles (min 4). Ensure [CTA]:[I] ratio is > 5:1. |

| Low Conversion | Steric hindrance of propyl group | Increase reaction temperature to 80°C or reaction time. Verify AIBN activity. |

| Bimodal GPC | MacroCTA impurity | Ensure PEG-MacroCTA is >95% functionalized. Unreacted PEG will appear as a low MW shoulder. |

| Pink/Red Product | Dithiobenzoate end-group | This is normal for CPADB. For biological use, remove the end-group via aminolysis or radical induced reduction. |

Self-Assembly Workflow (Micelle Formation)

For drug delivery applications, self-assembly into micelles is the next logical step.

Caption: Solvent switch method for generating drug-loaded micelles.

References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. Link

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014).[1] Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513-6533. Link

-

Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible addition-fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link

-

PubChem. (n.d.). Benzyl 2-propylacrylate (Compound Summary). National Library of Medicine. Link

-

Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Link

Disclaimer: This protocol involves hazardous chemicals. Always consult Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

- 1. kar.kent.ac.uk [kar.kent.ac.uk]

- 2. US12049528B2 - Photopolymerizable block polymers and methods of producing and using the same - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. Benzyl 2-propylacrylate 99 118785-93-6 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

Technical Application Note: Benzyl 2-propylacrylate in Advanced Coatings

Part 1: Executive Summary & Scientific Rationale

Benzyl 2-propylacrylate (BzA-Pr) (CAS: 118785-93-6) represents a strategic monomeric bridge between the high reactivity of simple acrylates and the mechanical rigidity of methacrylates. While benzyl methacrylate (BzMA) is the industry standard for high-refractive-index (RI) polymers, it suffers from brittleness and significant volumetric shrinkage during polymerization.

This guide details the application of the alpha-propyl substituted variant. The introduction of the propyl group at the

The "Alpha-Propyl" Effect: Mechanistic Insight

The utility of BzA-Pr lies in the steric bulk of the propyl chain compared to the methyl group in methacrylates or the hydrogen in acrylates.

-

Kinetic Stabilization: The bulky propyl group slows the propagation rate constant (

) slightly but dramatically suppresses the termination rate constant ( -

Internal Plasticization: Unlike the rigid methyl group, the propyl chain possesses conformational freedom. This acts as an internal plasticizer, lowering the modulus just enough to prevent brittle fracture without compromising the high

provided by the benzyl ring. -

Refractive Index (RI): The benzyl moiety provides high electron density, essential for optical applications (lenses, anti-reflective coatings).

Part 2: Comparative Material Properties

The following table contrasts Benzyl 2-propylacrylate with standard monomers to justify its selection in high-performance formulations.

| Property | Benzyl Acrylate (BzA) | Benzyl Methacrylate (BzMA) | Benzyl 2-propylacrylate (BzA-Pr) |

| Refractive Index ( | ~1.514 | ~1.568 | ~1.54 - 1.56 (Tunable) |

| Volumetric Shrinkage | High (>15%) | Moderate (~12%) | Low (<8%) |

| Polymer | ~6°C (Soft) | ~54°C (Rigid) | ~35-45°C (Tough/Flexible) |

| Reactivity ( | Very High | Moderate | Controlled |

| Odor | Pungent | Distinctive | Mild/Low |

Part 3: Application Protocols

Protocol A: High-Refractive Index Optical Coating (UV-Cure)

Target Application: Anti-reflective coatings for displays, optical adhesives, or cladding for optical fibers.

1. Materials Required

-

Monomer: Benzyl 2-propylacrylate (≥98% purity).

-

Crosslinker: 1,6-Hexanediol diacrylate (HDDA) or Tricyclodecane dimethanol diacrylate (for hardness).

-

Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) for deep cure, or Irgacure 184 for surface cure.

-

Solvent: Propylene glycol monomethyl ether acetate (PGMEA) (optional, for viscosity adjustment).

2. Formulation Strategy

The alpha-propyl group increases viscosity compared to BzA. A reactive diluent is often unnecessary, but a crosslinker is vital for solvent resistance.

Standard Formula (Weight %):

-

BzA-Pr: 70% (Base resin for RI)

-

HDDA: 25% (Crosslinker for modulus)

-

TPO: 3% (Photoinitiator)

-

Additives: 2% (Silane coupling agent if coating glass)

3. Step-by-Step Workflow

Figure 1: Workflow for fabricating optical coatings using Benzyl 2-propylacrylate. The N2 purge is critical to prevent oxygen inhibition, to which alpha-substituted acrylates are moderately sensitive.

4. Critical Processing Notes

-

Oxygen Inhibition: Like all acrylates, BzA-Pr is susceptible to oxygen inhibition. Curing must occur under a nitrogen blanket or by laminating the film between glass slides.

-

Viscosity: If the formulation is too viscous for spin coating, dilute with PGMEA (up to 20 wt%). Evaporate solvent at 80°C for 5 minutes before UV curing to prevent void formation.

Protocol B: Low-Stress Biomedical/Dental Resin

Target Application: Dental composites or rigid tissue scaffolds where shrinkage stress causes delamination or failure.

1. Scientific Basis

The "2-propyl" substitution creates a "lag time" in the vitrification process. In dental restoration, rapid curing (methacrylates) locks in stress. BzA-Pr allows the polymer chains to relax slightly during polymerization before the network freezes, reducing marginal gap formation.

2. Formulation (Hybrid System)

-

BzA-Pr: 40% (Stress reliever)

-

Bis-GMA: 40% (Structural backbone)

-

TEGDMA: 18% (Diluent)

-

CQ/Amine: 2% (Camphorquinone system for blue light cure)

3. Evaluation Protocol: Shrinkage Stress Measurement

To validate the efficacy of BzA-Pr, perform the Bonded Disk Method :

-

Setup: Place the uncured resin between two silanized glass plates (disk geometry: 1mm thick, 10mm diameter).

-

Connection: Connect the top plate to a load cell (universal testing machine).

-

Cure: Irradiate from the bottom (470nm light).

-

Data Acquisition: Record the axial force generated during polymerization.

-

Target: BzA-Pr formulations should exhibit <2 MPa stress, whereas pure Bis-GMA/TEGDMA controls often exceed 4-5 MPa.

-

Part 4: Polymerization Mechanism & Kinetics[1][2]

Understanding the radical pathway is essential for troubleshooting cure defects. The alpha-propyl group introduces a specific termination pathway involving intramolecular hydrogen transfer (disproportionation) rather than simple coupling.

Figure 2: Kinetic pathway of Benzyl 2-propylacrylate. The steric bulk of the propyl group suppresses bimolecular coupling, favoring disproportionation and delaying the gel point, which reduces shrinkage stress.

Part 5: Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Tacky Surface | Oxygen Inhibition | Increase photoinitiator concentration or cure under |

| Cloudy Film | Phase Separation | BzA-Pr is hydrophobic. Ensure compatibility with other resins; avoid water contamination. |

| Low Hardness | Low Conversion | The bulky propyl group requires higher UV dose than standard acrylates. Increase exposure time or temperature ( |

| Yellowing | Amine Oxidation | If using amine synergists, switch to phosphine oxide initiators (TPO) for optical clarity. |

Safety Note: Benzyl 2-propylacrylate is an irritant.[1] While less volatile than methyl methacrylate, it can cause sensitization. Use nitrile gloves and work in a fume hood.

References

-

Polymer Source Inc. (2024). Product Specification: Benzyl 2-propylacrylate (CAS 118785-93-6).[2][3][4] Retrieved from [Link]

- US Patent & Trademark Office. (2020). Styrene-free coating compositions for packaging articles (US20200148795A1). (Discusses the use of benzyl 2-propylacrylate as a styrene offset monomer).

-

Hocking, K. M., et al. (2018). Nanotechnology Enabled Modulation of Signaling Pathways. (Contextualizes alpha-propyl acrylic derivatives in biomedical applications). Tissue Engineering. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Benzyl Acrylate and Derivatives. Retrieved from [Link]

Sources

Technical Application Note: Benzyl 2-propylacrylate in High-Performance Optical Adhesives

Executive Summary

This application note details the integration of Benzyl 2-propylacrylate (B2PA) into UV-curable adhesive formulations. Unlike standard acrylates, B2PA features a propyl group at the

Target Audience: Formulation chemists and materials scientists developing optical bonding agents, display laminates, or medical device adhesives requiring high dimensional stability.

Scientific Rationale & Mechanism

The Alpha-Substituent Effect

Standard acrylates (e.g., Methyl Methacrylate) polymerize rapidly, often generating significant exotherms and volumetric shrinkage (up to 20%). This shrinkage creates internal stress, leading to delamination or birefringence in optical components.

Benzyl 2-propylacrylate mitigates this via two mechanisms:

-

Steric Hindrance: The bulky